molecular formula C10H8N2O4 B6232825 3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 893768-52-0

3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B6232825
CAS No.: 893768-52-0
M. Wt: 220.2
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Description

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of anthranilic acid derivatives with urea or thiourea, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Solvent recovery and recycling are also important to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Halogenated quinazolines, nitroquinazolines.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has shown potential in the development of pharmaceuticals, particularly as inhibitors of enzymes such as kinases and proteases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation in cancer cells.

Molecular Targets and Pathways:

    Kinases: Inhibition of kinase activity can disrupt signaling pathways involved in cell growth and survival.

    Proteases: Inhibition of proteases can prevent the breakdown of proteins, affecting various physiological processes.

Comparison with Similar Compounds

    Quinazoline: The parent compound, which lacks the additional functional groups present in 3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.

    4-Aminoquinazoline: Another derivative with different substituents that confer unique biological activities.

    2,4-Dioxoquinazoline: A simpler analog with fewer functional groups.

Uniqueness: this compound is unique due to its specific functional groups that enhance its reactivity and potential applications. The presence of both oxo and carboxylic acid groups allows for diverse chemical transformations and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds

Properties

CAS No.

893768-52-0

Molecular Formula

C10H8N2O4

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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